molecular formula C20H17ClN6O2 B11194390 N-(3-chlorobenzyl)-5-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazole-4-carboxamide

N-(3-chlorobenzyl)-5-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11194390
M. Wt: 408.8 g/mol
InChI Key: BBCRTSKQVHJCJZ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-5-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

The synthesis of N-(3-chlorobenzyl)-5-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazole-4-carboxamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine and oxadiazole rings. The final step involves the attachment of the 3-chlorobenzyl group to the pyrazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

N-(3-chlorobenzyl)-5-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-chlorobenzyl)-5-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-5-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(3-chlorobenzyl)-5-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple functional groups, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C20H17ClN6O2

Molecular Weight

408.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C20H17ClN6O2/c1-12-17(19(28)23-10-14-5-3-6-15(21)9-14)11-24-27(12)18-16(7-4-8-22-18)20-25-13(2)26-29-20/h3-9,11H,10H2,1-2H3,(H,23,28)

InChI Key

BBCRTSKQVHJCJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=C(C=CC=N2)C3=NC(=NO3)C)C(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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